4',5,7-Trimethoxyisoflavone

説明

4’,5,7-Trimethoxyisoflavone is a type of isoflavone . Isoflavones are a group of phenolic compounds mostly restricted to plants of the legume family, where they mediate important interactions with plant-associated microbes, including in defense from pathogens and in nodulation .

Molecular Structure Analysis

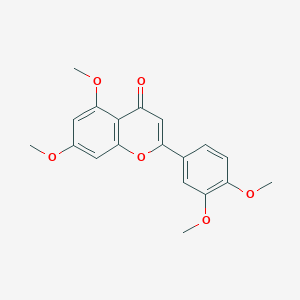

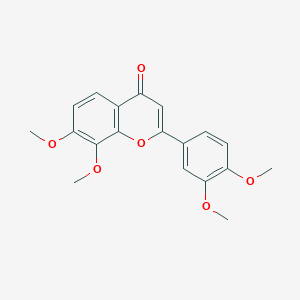

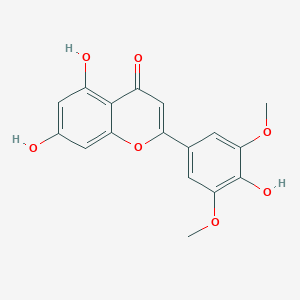

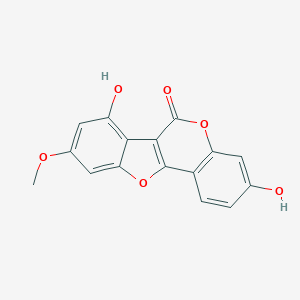

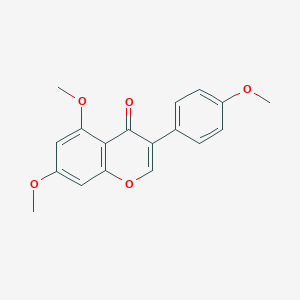

The molecular structure of 4’,5,7-Trimethoxyisoflavone has been analyzed in several studies . It is an isoflavone substituted by methoxy groups at the 4’, 5, and 7 positions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4’,5,7-Trimethoxyisoflavone have been documented in various databases . It has a molecular weight of 328.3 g/mol .

科学的研究の応用

Antiurolithiatic Activity

4',5,7-Trimethoxyisoflavone, along with other related compounds, has shown significant antiurolithiatic activity. In a study on rats, these compounds demonstrated a notable decrease in urinary stone size and increased urine production compared to control groups, suggesting potential applications in treating kidney stones (Pérez G. et al., 2000).

Metabolism by Human Intestinal Bacteria

This compound undergoes biotransformation by human intestinal bacteria, specifically Blautia sp. MRG-PMF1. This bacterium can metabolize various polymethoxyflavones (PMFs), including 4',5,7-Trimethoxyisoflavone, to demethylated flavones. This biotransformation has implications for understanding flavonoid metabolism in the human intestine and potentially leads to novel bioactive compounds (Kim et al., 2014).

Synthesis and Chemical Transformation

The chemical synthesis of 4',5,7-Trimethoxyisoflavone has been documented, providing insights into its structural composition and potential for creating derivative compounds. Studies have shown its conversion into pentamethoxyisoflavone and partial demethylation to produce robustigenin, indicating its versatility in chemical modifications (Nakayama et al., 1980).

Biotransformation by Fungi and Insects

Biotransformation of 4',5,7-Trimethoxyisoflavone by Aspergillus niger and the larvae of the common cutworm (Spodoptera litura) has been studied. Aspergillus niger demonstrated regioselective demethylation at the C-4′ position. Similarly, when metabolized by Spodoptera litura, it was converted through demethylation at various positions (Miyazawa et al., 2006)(Takahashi et al., 2006).

Antiviral and Antimicrobial Activity

Studies have found that related compounds of 4',5,7-Trimethoxyisoflavone exhibit antiviral activity against herpes simplex virus, human cytomegalovirus, and poliovirus. Additionally, antimicrobial activities against various bacterial and fungal strains have been observed in similar compounds, highlighting the potential for antimicrobial and antiviral applications (Hayashi et al., 1997)(Zheng et al., 1996).

特性

IUPAC Name |

5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-16-9-13(21-2)8-15(22-3)17(16)18(14)19/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVORTURQPBPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151315 | |

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',5,7-Trimethoxyisoflavone | |

CAS RN |

1162-82-9 | |

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4',5,7-trimethoxyisoflavone interact with the aryl hydrocarbon receptor (AhR), and what are the downstream effects of this interaction?

A1: While the provided research abstract [] doesn't delve into the specific binding interactions of 4',5,7-trimethoxyisoflavone with AhR, it highlights that this compound acts as a potent AhR agonist. This means it binds to and activates the AhR, which is a transcription factor.

Q2: How does the structure of 4',5,7-trimethoxyisoflavone compare to similar flavonoids in terms of AhR activity, and what does this suggest about the importance of structure for AhR agonism?

A2: The research highlights the critical role of structural variations in flavonoids for their AhR activity []. For example, while 4',5,7-trimethoxyisoflavone is a potent AhR agonist, its isomeric flavone counterpart (with the phenyl ring at C-2 instead of C-3) is AhR-inactive [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。